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Compound Name:
(+/-)-ACETYLCARNITINE

CHLORIDE

CAS No.: 2504-11-2

Cat. No.: B1663038 Get Quote

Executive Summary & Stereochemical Imperative
Acetylcarnitine (ALCAR) is a critical metabolic intermediate that functions not merely as a fuel

source, but as a dynamic buffer for the mitochondrial Acetyl-CoA pool. While often categorized

broadly under "fatty acid oxidation" (FAO), its specific role differs mechanistically from long-

chain acyl-carnitines (e.g., palmitoylcarnitine). ALCAR bypasses the rate-limiting enzyme

Carnitine Palmitoyltransferase 1 (CPT1), entering the mitochondrial matrix directly via the

Carnitine-Acylcarnitine Translocase (CACT/SLC25A20).

The Racemic Risk: For research applications, the distinction between (R)-Acetylcarnitine (L-

isomer) and (S)-Acetylcarnitine (D-isomer) is non-negotiable.

L-Acetylcarnitine: The biologically active enantiomer. It is the sole substrate for Carnitine

Acetyltransferase (CRAT).

D-Acetylcarnitine: A competitive inhibitor.[1] It competes with the L-isomer for transport via

CACT and binding sites on CRAT, potentially inducing a "pseudo-deficiency" of carnitine

activity.

(+/-)-Acetylcarnitine Chloride: This racemic mixture (50:50 L/D) is cost-effective for bulk

physicochemical applications but must be used with caution in biological assays. If used in

kinetics or respirometry, the D-isomer's inhibitory constant (
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) must be accounted for, or the concentration doubling rule applied (assuming D is inert,
which is chemically imprecise but operationally common in low-sensitivity assays). For high-
fidelity mitochondrial profiling, Enantiopure L-Acetylcarnitine is required.

Mechanistic Deep Dive: The Acetyl-CoA Buffer
System
Unlike long-chain fatty acids which require the "Carnitine Shuttle" primarily for transport,

Acetylcarnitine functions as a metabolic valve.

The CRAT Equilibrium
The enzyme Carnitine Acetyltransferase (CRAT) catalyzes the reversible transfer of an acetyl

group between Coenzyme A (CoA) and Carnitine:

Physiological Significance:

CoA Trapping Prevention: By converting excess Acetyl-CoA to Acetylcarnitine, the cell

liberates free CoA. This is vital for maintaining high

-oxidation flux, which requires free CoA as a cofactor.

Anaplerotic Entry: Exogenous Acetylcarnitine enters the matrix, is converted back to Acetyl-

CoA, and drives the TCA cycle (Krebs Cycle) independent of glycolysis or long-chain FAO.

Visualization of the Pathway
The following diagram illustrates the transport and conversion logic, highlighting the bypass of

CPT1.
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Figure 1: The Acetylcarnitine Shuttle. Note that ALCAR enters via CACT (SLC25A20),

bypassing the CPT1 regulation point, allowing for direct fueling of the TCA cycle.

Experimental Protocols
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Protocol A: High-Resolution Respirometry (Oxygraph-2k
/ Seahorse)
Objective: Assess mitochondrial capacity to oxidize acetyl groups independent of CPT1

transport. This protocol isolates the CRAT-TCA axis.

Prerequisites:

System: Oroboros O2k or Agilent Seahorse XF.

Sample: Permeabilized cells (Digitonin) or Isolated Mitochondria. Note: ALCAR is membrane

permeable, but permeabilization ensures substrate saturation and allows ADP titration.

Workflow:

Baseline: Add mitochondrial preparation in respiration buffer (MiR05).

Substrate Addition (Leak State):

Add Malate (0.5 mM): Required to spark the TCA cycle (provides oxaloacetate).

Add Acetyl-L-Carnitine (2.0 - 5.0 mM): The primary substrate.

Observation: Respiration should increase slightly (State 2 / Leak).

OXPHOS State (State 3):

Add ADP (saturation, typically 2.5 - 5 mM).

Observation: Rapid increase in

flux. This measures the capacity of CRAT + TCA + ETC (Complex I).

Integrity Check:

Add Cytochrome c (10 µM).[2][3] An increase >10-15% indicates outer membrane

damage.
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Inhibition (Dissection):

Add Rotenone (0.5 µM): Inhibits Complex I. Respiration should drop to near baseline,

confirming ALCAR-derived NADH was fueling Complex I.

Critical Note on Racemates: If using (+/-)-Acetylcarnitine, you must double the concentration

(e.g., use 10 mM Racemate to achieve 5 mM L-isomer equivalent). However, be aware that the

5 mM D-isomer present may exert competitive inhibition on CRAT, potentially blunting the

maximal OXPHOS rate.

Protocol B: Spectrophotometric CRAT Assay (Ellman’s
Method)
Objective: Quantify Carnitine Acetyltransferase activity in tissue homogenates.

Principle: CRAT transfers acetyl from Acetyl-CoA to Carnitine, releasing free CoA-SH. The thiol

group of CoA-SH reacts with DTNB (Ellman's Reagent) to form TNB (yellow, 412 nm).

Reagents:

Buffer: 100 mM Tris-HCl, pH 7.8, 1 mM EDTA.

Substrate A: 5 mM Acetyl-CoA.

Substrate B: 50 mM L-Carnitine (Start reaction).

Detection: 0.5 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Procedure:

Equilibrate buffer, DTNB, and Acetyl-CoA at 25°C or 37°C.

Add sample (10-50 µg protein). Record baseline absorbance at 412 nm (to correct for non-

specific deacylase activity).

Start Reaction: Add L-Carnitine.

Measure: Kinetic read for 2-5 minutes.
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Calculation: Activity (nmol/min/mg) using TNB extinction coefficient (

).

Physicochemical & Data Summary
Table 1: Compound Specifications

Property Data Notes

IUPAC Name

(2R)-3-acetyloxy-4-
(trimethylazaniumyl)butan
oate chloride

Refers to L-isomer salt

CAS Number
5080-50-2 (L-form HCl) 2504-

11-2 (Racemic HCl)
Verify CAS before ordering

Molecular Weight 239.70 g/mol HCl salt

Solubility Water: ~80 mg/mL
Highly hygroscopic; store

desiccated

| pKa | ~3.8 (Carboxyl group) | Zwitterionic at physiological pH |

Table 2: Kinetic Constants (Rat Liver Mitochondria) | Enzyme | Substrate |

(Approx) | Mechanism | | :--- | :--- | :--- | :--- | | CRAT | L-Carnitine | 280 - 500 µM | Ordered Bi-Bi
(Carnitine binds first) | | CRAT | Acetyl-CoA | 30 - 50 µM | | | CRAT | D-Carnitine |

| Competitive Inhibitor |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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